3-(4-fluorophenyl)-1-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O3S2/c1-26-20(15-19(25-26)16-7-9-17(23)10-8-16)22(28)24-12-11-18-5-2-3-13-27(18)32(29,30)21-6-4-14-31-21/h4,6-10,14-15,18H,2-3,5,11-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVDTPYOTNZZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3CCCCN3S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorophenyl)-1-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature to provide an authoritative overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 373.46 g/mol. Its structure features a pyrazole ring, a fluorophenyl group, and a piperidine moiety, which contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
| 7b | 0.30 | Proteus mirabilis |
The minimum inhibitory concentration (MIC) values indicate that these derivatives can effectively inhibit bacterial growth, with compound 7b being particularly notable for its low MIC values against Staphylococcus aureus and E. coli .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. A study focusing on pyrazole derivatives reported that some compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the chemical structure can enhance their biological efficacy.
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | 3-(4-fluorophenyl)... |
| HeLa (Cervical Cancer) | 12.3 | 3-(4-fluorophenyl)... |
| A549 (Lung Cancer) | 10.8 | 3-(4-fluorophenyl)... |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The promising results against cancer cell lines highlight the potential of this compound in cancer therapeutics .
The mechanism underlying the antimicrobial and anticancer activities of this compound is believed to involve the inhibition of key enzymes and pathways critical for bacterial survival and cancer cell proliferation. For example, pyrazole derivatives have been shown to interfere with DNA synthesis and repair mechanisms in bacteria, while also inducing apoptosis in cancer cells through various signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of several pyrazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that the tested compounds significantly inhibited biofilm formation, which is crucial for bacterial virulence .
- Anticancer Properties : In a preclinical trial assessing the anticancer properties of pyrazole derivatives, one derivative demonstrated potent activity against MCF-7 cells, leading to further investigations into its mechanism of action involving apoptosis induction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Carboxamide Cores
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide ()
- Key Similarities :
- Pyrazole core with a methyl group at position 1.
- Fluorophenyl substituent (2,4-difluorophenyl vs. 4-fluorophenyl in the target compound).
- Key Differences :
- Lacks the piperidine-thiophene sulfonyl side chain.
- Simpler carboxamide linkage (directly attached to a difluorophenyl group).
- Implications :
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate ()
- Key Similarities :
- Pyrazole substituted with 4-fluorophenyl and chlorophenyl groups.
- Key Differences :
- Thiazole-carboxylate ester replaces the carboxamide-piperidine-thiophene sulfonyl chain.
- Additional methyl group on the thiazole ring.
- Implications :
Analogues with Piperidine or Sulfonamide Motifs
N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide ()
- Key Similarities :
- Piperidine ring linked to a carboxamide group.
- Fluorophenyl substituent.
- Key Differences: Thiadiazole core replaces the pyrazole. No thiophene sulfonyl group.
- Implications :
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
- Key Similarities :
- Fluorophenyl and carboxamide groups.
- Key Differences: Pyrrolidinone core instead of pyrazole. Thiadiazole with isopropyl substituent.
Analogues with Sulfonyl or Thiophene Modifications
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide ()
- Key Similarities :
- Fluorophenyl and carboxamide groups.
- Heterocyclic side chain (oxazole vs. thiophene sulfonyl).
- Key Differences :
- Triazole-oxazole core instead of pyrazole-piperidine.
- Ethoxy group on the oxazole.
- Implications :
Structural and Functional Analysis Table
Key Research Findings and Implications
Fluorophenyl Role : The 4-fluorophenyl group in the target compound is a common pharmacophore in kinase inhibitors and G-protein-coupled receptor modulators, enhancing binding via hydrophobic and π-π interactions .
Sulfonamide Advantage: The thiophene sulfonyl group in the target compound may improve metabolic stability and solubility compared to non-sulfonylated analogues .
Computational Insights : Molecular similarity metrics (e.g., Tanimoto coefficient) suggest moderate similarity (~0.4–0.6) between the target compound and its analogues, indicating divergent biological activities despite shared motifs .
Preparation Methods
Synthetic Strategy Overview
The synthesis is divided into three key stages:
- Pyrazole-5-carboxylic acid synthesis
- Piperidine-thiophene sulfonyl ethylamine intermediate preparation
- Amide bond formation between intermediates
Each stage involves distinct reaction mechanisms and purification protocols, as detailed below.
Synthesis of 3-(4-Fluorophenyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid
Cyclocondensation of Hydrazine and Diketone Derivatives
The pyrazole ring is constructed via cyclocondensation between methylhydrazine and a 1,3-diketone precursor. In a representative protocol:
- Step 1 : 4-Fluorophenylacetyl chloride is condensed with dimethylamino vinyl methyl ketone in dichloromethane at −20°C to form 3-dimethylaminomethylene-1-(4-fluorophenyl)-2,4-pentanedione.
- Step 2 : Methylhydrazine (1.1 eq) is added dropwise at −20°C, inducing cyclization to yield 3-(4-fluorophenyl)-1-methyl-4-acetylpyrazole.
- Step 3 : Oxidation with KMnO₄ under alkaline conditions converts the acetyl group to a carboxylic acid, followed by acidification (HCl) to precipitate the product.
Table 1: Reaction Conditions and Yields for Pyrazole Formation
| Step | Reagents | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | 4-Fluorophenylacetyl chloride, dimethylamino vinyl methyl ketone | −20°C | 1 h | 92% | 95% |
| 2 | Methylhydrazine | −20°C | 2 h | 86% | 97% |
| 3 | KMnO₄, NaOH; HCl | 80°C | 4 h | 88% | 98% |
Alternative Routes via Nitrilimine Cycloaddition
Nitrilimines generated in situ from hydrazonoyl chlorides react with α-cyanocinnamonitriles to form pyrazole-5-carbonitriles, which are hydrolyzed to carboxylic acids. While less common for this derivative, this method offers regioselectivity advantages for complex substituents.
Synthesis of 2-(1-(Thiophen-2-Ylsulfonyl)Piperidin-2-Yl)Ethylamine
Piperidine Ring Formation and Functionalization
The piperidine-thiophene sulfonyl moiety is synthesized via:
- Step 1 : Reductive amination of δ-valerolactone with ethylamine to form piperidine-2-ethylamine.
- Step 2 : Sulfonylation using thiophene-2-sulfonyl chloride (1.2 eq) in dichloromethane with triethylamine (2 eq) at 0°C→25°C.
Table 2: Sulfonylation Optimization Data
| Parameter | Condition | Yield | Purity (NMR) |
|---|---|---|---|
| Solvent | Dichloromethane | 94% | 99% |
| Base | Triethylamine | 91% | 98% |
| Temperature | 0°C → 25°C | 94% | 99% |
Characterization of Intermediate
Nuclear magnetic resonance (NMR) confirms sulfonylation:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J = 5.2 Hz, 1H, thiophene), 3.41 (m, 1H, piperidine), 2.95 (m, 2H, ethylamine).
Amide Bond Formation
Carboxylic Acid Activation and Coupling
The pyrazole-5-carboxylic acid is activated as an acyl chloride (SOCl₂, 60°C, 3 h) and reacted with the piperidine-thiophene sulfonyl ethylamine intermediate in tetrahydrofuran (THF) at 0°C→25°C.
Table 3: Coupling Reaction Parameters
| Activator | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SOCl₂ | THF | 0°C → 25°C | 12 h | 82% |
| HATU | DMF | 25°C | 6 h | 78% |
Industrial-Scale Considerations
For large-scale production:
Q & A
Q. What statistical methods are suitable for analyzing structure-activity relationship (SAR) data for derivatives?
- Methodological Answer : Use multivariate regression (e.g., partial least squares) to correlate substituent properties (e.g., Hammett σ values) with bioactivity. Cluster analysis identifies pharmacophore patterns. Bayesian models prioritize synthetic targets with high predicted activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
